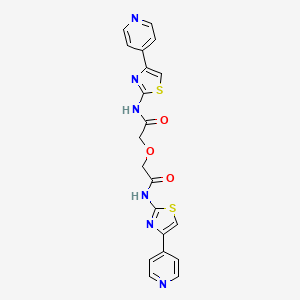
2,2'-氧代双(N-(4-(吡啶-4-基)噻唑-2-基)乙酰胺)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-({[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide is a useful research compound. Its molecular formula is C20H16N6O3S2 and its molecular weight is 452.51. The purity is usually 95%.
BenchChem offers high-quality N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-({[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-({[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌和抗真菌应用
噻唑衍生物,例如该化合物,已被发现具有广泛的应用领域,包括作为抗菌和抗真菌剂 。 它们已用于合成显示出抗真菌活性前景的化合物 .
抗癌应用
噻唑衍生物也与抗癌特性有关。 它们已用于合成显示出抗肿瘤活性潜力的化合物 .
抗阿尔茨海默病应用
降压应用
抗氧化应用
保肝应用
吸附应用
一项研究表明,类似的化合物,2-[2-氧代-2-(1-吡咯烷基)乙氧基]乙酸,对La,Gd,Y和Sc表现出吸附能力 。这表明该化合物可能在吸附方面也具有潜在的应用。
光电器件应用
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole nucleus, a key structural component of this compound, has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
2,2’-oxybis(N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide) plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound is known to interact with bacterial lipids, inhibiting their biosynthesis . This interaction is crucial for its antimicrobial properties. Additionally, the compound’s interaction with certain proteins can lead to the inhibition of specific signaling pathways, contributing to its anticancer effects .
Cellular Effects
The effects of 2,2’-oxybis(N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide) on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the growth of cancer cells by blocking specific signaling pathways that are essential for cell proliferation . Furthermore, it can alter gene expression patterns, leading to the suppression of oncogenes and the activation of tumor suppressor genes . The compound also affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply to cancer cells .
Molecular Mechanism
The molecular mechanism of 2,2’-oxybis(N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide) involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it binds to bacterial enzymes, inhibiting their activity and thereby exerting its antimicrobial effects . In cancer cells, the compound inhibits enzymes involved in cell signaling pathways, leading to the suppression of cell proliferation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-oxybis(N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide) change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a reduction in its biological activity . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and sustained changes in gene expression . The exact temporal dynamics of these effects can vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of 2,2’-oxybis(N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide) vary with different dosages in animal models. At low doses, the compound can effectively inhibit bacterial growth and suppress tumor growth without causing significant toxicity . At higher doses, the compound can cause adverse effects, including toxicity to normal cells and tissues . Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which additional increases in dosage do not lead to further improvements in efficacy but instead increase the risk of toxicity .
Metabolic Pathways
2,2’-oxybis(N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide) is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and biological activity . For instance, the compound can be metabolized by liver enzymes, leading to the formation of active metabolites that contribute to its biological effects . Additionally, the compound can affect metabolic flux by inhibiting key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of 2,2’-oxybis(N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide) within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by active transport mechanisms, allowing it to accumulate in specific tissues and cellular compartments . Additionally, the compound can bind to plasma proteins, affecting its distribution and bioavailability .
Subcellular Localization
The subcellular localization of 2,2’-oxybis(N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide) is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For instance, the compound can accumulate in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, the compound can localize to the mitochondria, affecting cellular metabolism and energy production .
属性
IUPAC Name |
2-[2-oxo-2-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]ethoxy]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3S2/c27-17(25-19-23-15(11-30-19)13-1-5-21-6-2-13)9-29-10-18(28)26-20-24-16(12-31-20)14-3-7-22-8-4-14/h1-8,11-12H,9-10H2,(H,23,25,27)(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDJIMAJCXELGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)NC(=O)COCC(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

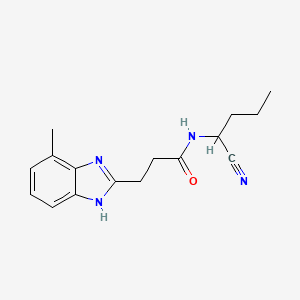
![N-(2H-1,3-benzodioxol-5-yl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2590485.png)
![1-(4-fluorophenyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine](/img/structure/B2590486.png)
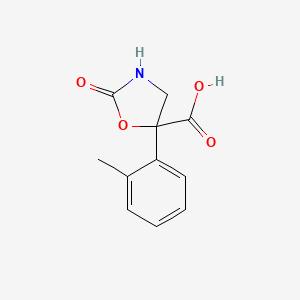

![3,4,5-Trimethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2590493.png)
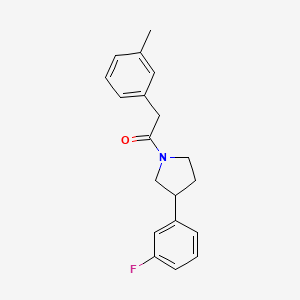
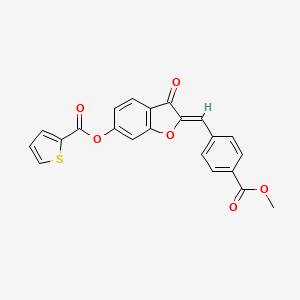

![6-Methyl-2-{[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2590499.png)
![(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2590500.png)
![1-[1-(Oxane-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2590502.png)
![Methyl {3-oxo-1-[(thiophen-2-ylcarbonyl)carbamothioyl]piperazin-2-yl}acetate](/img/structure/B2590503.png)
